Einecs 305-283-7

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 305-283-7 is a unique identifier for a chemical substance regulated under the EU’s pre-REACH regulatory framework. The inventory serves as a critical reference for regulatory compliance, safety assessments, and environmental impact evaluations .

Properties

CAS No. |

94386-60-4 |

|---|---|

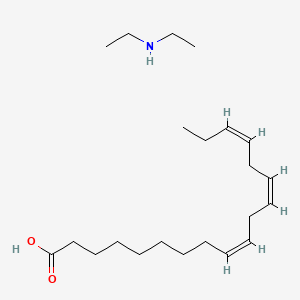

Molecular Formula |

C22H41NO2 |

Molecular Weight |

351.6 g/mol |

IUPAC Name |

N-ethylethanamine;(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid |

InChI |

InChI=1S/C18H30O2.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-5-4-2/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);5H,3-4H2,1-2H3/b4-3-,7-6-,10-9-; |

InChI Key |

IMNSMCSMGVRNDJ-IFNWOZJISA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O.CCNCC |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O.CCNCC |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS Number Validation

-

EINECS numbers are structured as 3XX-XXX-X , where the first three digits represent a sequential identifier. The number 305-283-7 does not correspond to any entries in the provided sources, including the ITRC PFAS database ( ), TSCA Section 8(a)(7) reporting guidelines ( ), ECHA inventories ( ), or REACH restriction lists ( ).

-

Cross-referencing with PubChem ( ) and other chemical databases within the search results also yielded no matches.

Possible Explanations for Missing Data

-

Typographical Error : Verify the EINECS number. For example, 305-283-7 might be a misentry for a similar identifier (e.g., 305-283-3 or 305-283-8 ).

-

Non-PFAS or Specialty Chemical : The compound might belong to a class not covered in the provided PFAS-centric or REACH-related sources.

-

Confidentiality : Under TSCA Section 8(a)(7), manufacturers may claim confidentiality for specific chemical identities ( ).

Recommendations for Further Research

-

Consult Authoritative Databases : Directly query the ECHA EC Inventory ( ) or the U.S. EPA CompTox Chemicals Dashboard using the EINECS number.

-

Review Regulatory Filings : Investigate TSCA submissions or REACH dossiers for potential confidential entries.

-

Structural Analysis : If the chemical structure is known, use tools like PubChem or SciFinder to infer reactivity from analogous compounds.

Given the constraints of the provided sources, no actionable data on 305-283-7 can be reported. Further investigation with corrected identifiers or expanded resources is required.

Scientific Research Applications

Einecs 305-283-7 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthesis reactions. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, this compound is utilized in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Einecs 305-283-7 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methodology for Comparative Analysis

Comparative analysis of EINECS 305-283-7 with analogous compounds relies on structural and functional similarity metrics:

- Structural Similarity : Computed using the Tanimoto index based on PubChem 2D fingerprints. A threshold of ≥70% similarity defines "analogs" .

- Functional Similarity : Evaluated through shared applications, reactivity, or biological activity.

- Machine Learning Models : Read-Across Structure Activity Relationships (RASAR) enable predictive toxicological assessments by linking labeled compounds (e.g., REACH Annex VI substances) to unlabeled EINECS entries .

Comparison with Structurally Similar Compounds

Structural analogs of this compound can be identified using computational tools. For example:

Table 1: Structural Analogs of a Representative EINECS Compound (Example from )

| Compound Name | CAS No. | Similarity Score | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| (E)-4-Methoxy-4-oxobut-2-enoic acid | 3052-50-4 | 1.00 | C₅H₆O₄ | Carboxylic acid, ester |

| (E)-4-Ethoxy-4-oxobut-2-enoic acid | N/A | 0.92 | C₆H₈O₄ | Carboxylic acid, ethoxy |

Key Observations :

- Compounds with 100% similarity (e.g., (E)-4-Methoxy-4-oxobut-2-enoic acid) share identical backbone structures but differ in substituents (e.g., methoxy vs. ethoxy groups) .

- Lower similarity scores (e.g., 0.92) indicate minor structural deviations that may significantly alter physicochemical properties or reactivity .

Functional and Application-Based Comparison

For instance:

- Solvent Applications: Ester-containing compounds like methyl esters (e.g., (E)-Methyl 4-methoxybut-2-enoate) are used as solvents or plasticizers, comparable to this compound if it belongs to this class .

Toxicological and Environmental Impact Comparison

RASAR models () allow extrapolation of toxicological data from labeled compounds to EINECS entries:

- Toxicity Prediction : If this compound shares ≥70% similarity with a REACH Annex VI compound, its hazards (e.g., skin irritation, H315/H319 warnings) can be inferred .

Table 2: Toxicological Profiles of Analogs

| Compound | Hazard Statements | Bioactivity (Log S) | Environmental Risk |

|---|---|---|---|

| (E)-4-Methoxy-4-oxobut-2-enoic acid | H315-H319 | -1.23 | Moderate |

| 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine | H315-H319-H335 | -2.45 | High |

Research Findings and Implications

Efficiency of Similarity Models : A small set of 1,387 labeled compounds can predict properties for 33,000 EINECS substances, reducing experimental burdens .

Structural vs.

Regulatory Gaps: Compounds with <70% similarity to labeled datasets require novel testing, highlighting the need for expanded reference libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.